2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole
Description
The compound 2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core linked to an azetidine ring via a piperazine-carbonyl bridge. Its structure integrates multiple pharmacophoric elements, including the electron-deficient trifluoromethylpyridine moiety, which enhances metabolic stability and binding affinity in medicinal chemistry contexts . The azetidine ring contributes to conformational rigidity, while the benzothiazole group is associated with diverse biological activities, such as kinase inhibition and antimicrobial effects . This compound’s structural complexity positions it as a candidate for therapeutic or agrochemical applications, though its specific biological targets remain underexplored in the provided evidence.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5OS/c22-21(23,24)15-5-6-18(25-11-15)27-7-9-28(10-8-27)19(30)14-12-29(13-14)20-26-16-3-1-2-4-17(16)31-20/h1-6,11,14H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNAQDLVOZNVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Incorporation of the Trifluoromethyl-Substituted Pyridine:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of benzothiazole-piperazine derivatives as anticancer agents. For instance, a library of novel benzothiazole-piperazine-1,2,3-triazole hybrids was synthesized and evaluated for their antiproliferative activity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that many compounds exhibited moderate to potent activity, suggesting that modifications to the benzothiazole-piperazine scaffold can lead to effective anticancer agents .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF7 | 10 | Moderate |
| Compound B | HCT116 | 5 | Potent |
| Compound C | T47D | 15 | Moderate |
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial properties. Studies have shown that benzothiazole derivatives can exhibit significant antibacterial and antifungal activities due to their ability to interact with microbial enzymes and disrupt cellular processes. The incorporation of piperazine can further enhance these properties by improving solubility and bioavailability .
Neuropharmacological Effects
Research has indicated that certain benzothiazole-piperazine compounds may possess neuropharmacological effects, making them candidates for treating neurological disorders. The interaction of these compounds with neurotransmitter receptors has been investigated, showing promise in modulating pathways involved in anxiety and depression .
Case Study 1: Synthesis and Evaluation of Benzothiazole-Piperazine Hybrids
A study focused on synthesizing a series of benzothiazole-piperazine derivatives and evaluating their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the piperazine ring significantly influenced the anticancer potency .
Case Study 2: Antimicrobial Screening
In another study, several derivatives of the compound were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that some derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. In medicinal applications, it may interact with receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzothiazole core can interact with aromatic residues in the target protein.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethylpyridine is a common motif in agrochemicals (e.g., fipronil derivatives ) and pharmaceuticals, suggesting utility in enhancing ligand-receptor interactions.
- Unlike triazole-containing analogs (), the benzothiazole core may offer distinct electronic properties for binding aromatic residues in biological targets.
Biological Activity
The compound 2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article synthesizes existing literature on its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
where:
- C refers to carbon atoms,
- N refers to nitrogen atoms,
- O refers to oxygen atoms,
- S refers to sulfur atoms.
This compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of organic molecules.
Anti-Tubercular Activity
Recent studies have explored the anti-tubercular potential of compounds related to the structure of this compound. For instance, a series of piperazine derivatives were evaluated against Mycobacterium tuberculosis, with some showing significant activity with IC90 values ranging from 3.73 to 4.00 μM . Such findings suggest that modifications in the piperazine moiety can lead to enhanced anti-tubercular properties.
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. In particular, piperazine-based compounds have shown promise in inhibiting various cancer cell lines. For example, derivatives with similar scaffolds demonstrated IC50 values as low as 0.00054 μg/mL against KB cells and 0.00217 μg/mL against HT-29 cells . This indicates strong potential for further development in cancer therapeutics.
Study 1: Synthesis and Evaluation of Analogous Compounds
A study focused on the synthesis of substituted benzothiazole derivatives reported that compounds with similar structural attributes exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal human cells . This highlights the therapeutic window that could be exploited in drug development.
Study 2: Mechanistic Insights into Antibacterial Activity
Another investigation into piperazine derivatives revealed that certain compounds inhibited bacterial phosphopantetheinyl transferase (PPTase), a crucial enzyme for bacterial viability. The study found that these compounds could attenuate bacterial growth without causing cytotoxic effects on human cells . This suggests a promising avenue for developing antibiotics based on similar structures.
Data Tables
Q & A
Q. What synthetic methodologies are employed for constructing the piperazine-azetidine-benzothiazole core of this compound?
The synthesis typically involves multi-step coupling reactions. For example, piperazine derivatives are functionalized via nucleophilic acyl substitution using carbonyl azetidine intermediates. Key steps include:
- Coupling of trifluoromethylpyridine : Reacting 5-(trifluoromethyl)pyridin-2-yl piperazine with azetidine-3-carboxylic acid derivatives under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .
- Benzothiazole incorporation : Cyclization of hydrazine derivatives with thioamide precursors in ethanol or DMF, followed by purification via column chromatography .
- Solvent systems : Acetonitrile or DMF with catalytic triethylamine for optimal yield .
Q. How are intermediates characterized to confirm structural integrity during synthesis?
Intermediates are rigorously characterized using:
- FT-IR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for piperazine carbonyl) .
- NMR spectroscopy : ¹H NMR for azetidine proton environments (δ 3.5–4.5 ppm) and ¹³C NMR for carbonyl carbons (δ 165–175 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- Elemental analysis : To validate C, H, N content within ±0.4% of theoretical values .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
The benzothiazole and piperazine moieties suggest potential activity against:
- Enzymes : AST/ALT modulation, as observed in benzothiazole derivatives (e.g., inhibition by A2/A5 vs. activation by A3/A4 in myocardial infarction models) .
- Kinases/GPCRs : Piperazine-linked compounds often target serotonin/dopamine receptors or MAPK pathways .
- Antimicrobial targets : Thiazole derivatives exhibit activity against bacterial efflux pumps .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. activation) for benzothiazole derivatives?
Discrepancies may arise from:
- Assay variability : Differences in enzyme sources (e.g., human serum vs. recombinant proteins) or substrate concentrations .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition, while electron-donating groups (e.g., methoxy) promote activation .
- Solution : Use standardized assays (e.g., fixed ATP concentrations for kinase studies) and structure-activity relationship (SAR) profiling to isolate critical substituents .
Q. What computational methods are recommended for predicting binding affinity with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions between the trifluoromethylpyridine moiety and hydrophobic pockets (e.g., kinase ATP-binding sites) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of piperazine-azetidine conformers in aqueous environments .
- QSAR modeling : Utilize datasets from analogs (e.g., pyrazoline derivatives) to predict logP and IC₅₀ values .
Q. How does the trifluoromethyl-pyridine moiety influence physicochemical properties and target interactions?
- Lipophilicity : The CF₃ group increases logP by ~1.5 units, enhancing membrane permeability .
- Electronic effects : Strong electron-withdrawing nature polarizes the pyridine ring, improving π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) .
- Steric effects : The bulk of CF₃ may limit binding to narrow cavities, necessitating substituent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
